Cimicifugoside

Descripción general

Descripción

Synthesis Analysis

The chemical constituents of Cimicifuga simplex and its related species were reexamined using HPLC and high-resolution spectral analysis . From C. simplex, C. acerina, and C. japonica, a new alkaloid, 59 new cycloartane triterpene glycosides, and 11 new aromatic constituents were isolated with the previously reported compounds .Molecular Structure Analysis

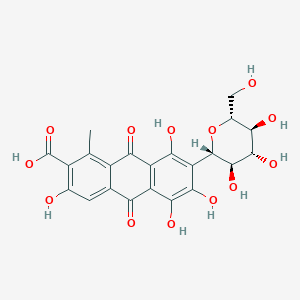

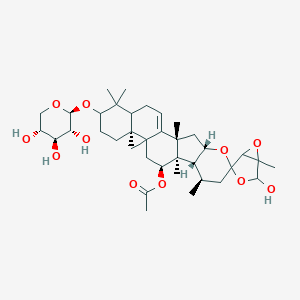

The molecular formula of Cimicifugoside is C37H54O11 . Its molecular weight is 674.82 .Chemical Reactions Analysis

The chemical constituents of Cimicifuga simplex and its related species were reexamined using HPLC and high-resolution spectral analysis . From C. simplex, C. acerina, and C. japonica, a new alkaloid, 59 new cycloartane triterpene glycosides, and 11 new aromatic constituents were isolated with the previously reported compounds .Physical And Chemical Properties Analysis

The density of Cimicifugoside is 1.38±0.1 g/cm3 . Its molecular weight is 674.82 .Aplicaciones Científicas De Investigación

Inhibition of Nucleoside Transport and Cancer Treatment

Cimicifugoside, a triterpenoid from Cimicifuga simplex, demonstrates significant potential in cancer treatment. It has been found to inhibit nucleoside transport, particularly in leukemia cells, and potentiates the cytotoxicity of methotrexate, a chemotherapy agent. This suggests cimicifugoside could enhance the effectiveness of certain cancer treatments (Yawata et al., 2009).

Neurological Applications

Cimicifugoside exhibits inhibitory effects on nicotinic acetylcholine receptors in bovine adrenal chromaffin cells. This suggests potential applications in neurological conditions, as it influences catecholamine secretion, which is significant in various neuronal and menopausal symptoms like depression and nerve pain (Woo et al., 2004).

Pharmacokinetics and Bioavailability

The pharmacokinetic properties of cimicifugosides are crucial in understanding their therapeutic potential. A study focusing on the pharmacokinetics and bioavailability of various cimicifugosides in rats highlights their systemic exposure and absorption rates, which are vital for effective clinical application (Gai et al., 2012).

Selective Inhibition of Nucleoside Transport

Cimicifugoside shows a potent and selective inhibition of nucleoside transport at the plasma membrane site in mammalian cells, not affecting the transport of other substances like nucleic acid bases, sugars, and amino acids. This selectivity is crucial for its potential therapeutic applications in various medical conditions (Hemmi et al., 1980).

Immunological Effects

In vitro and in vivo studies on the immune response of splenic lymphocytes after cimicifugoside treatment have shown that it can inhibit blastogenesis and decrease the number of plaque-forming colonies, indicating its immunosuppressive activity. This could have implications for autoimmune diseases and other conditions where immune modulation is required (Hemmi & Ishida, 1980).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

[(3'S,4'R,5'R,6'R,10'S,12'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h9,17,19-21,23-30,39-42H,8,10-16H2,1-7H3/t17-,19-,20+,21?,23?,24+,25+,26+,27-,28+,29?,30?,32+,33-,34?,35-,36?,37?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJMHSCMPCZWOV-NVJMOZEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2(C3C(O3)(C(O2)O)C)O[C@@H]4[C@H]1[C@]5([C@H](CC67C[C@@]68CCC(C(C8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 128327 | |

CAS RN |

66176-93-0 | |

| Record name | Cimicifugoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066176930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

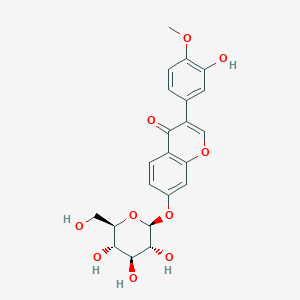

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

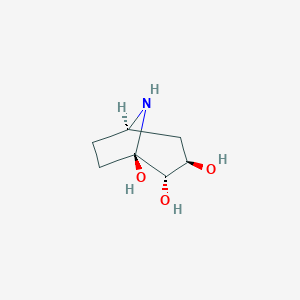

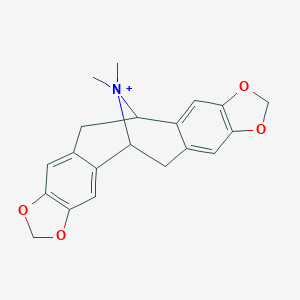

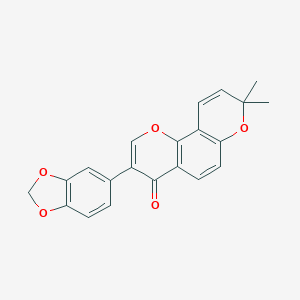

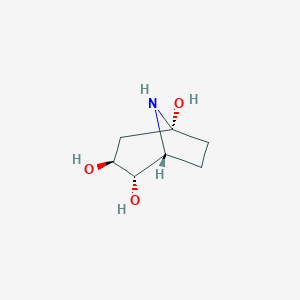

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.